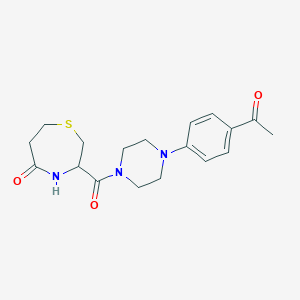

3-(4-(4-Acetylphenyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one

Description

3-(4-(4-Acetylphenyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one is a heterocyclic compound featuring a 1,4-thiazepan-5-one core linked to a piperazine moiety substituted with a 4-acetylphenyl group. The carbonyl group bridging the piperazine and thiazepanone rings may enhance conformational rigidity, a critical factor in receptor binding.

Properties

IUPAC Name |

3-[4-(4-acetylphenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c1-13(22)14-2-4-15(5-3-14)20-7-9-21(10-8-20)18(24)16-12-25-11-6-17(23)19-16/h2-5,16H,6-12H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDYBYODTZULBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CSCCC(=O)N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Acetylphenyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one typically involves multiple steps. One common method starts with the acylation of piperazine with 4-acetylphenyl chloride to form 4-(4-acetylphenyl)piperazine. This intermediate is then reacted with 1,4-thiazepan-5-one under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Acetylphenyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-(4-(4-Acetylphenyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders such as Alzheimer’s disease.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-(4-Acetylphenyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one involves its interaction with specific molecular targets in the body. It is believed to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby increasing the levels of this neurotransmitter in the brain. This action can help alleviate symptoms of neurological disorders by enhancing cholinergic transmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Substituent Effects : The acetyl group (electron-withdrawing) in the target compound contrasts with the electron-donating methyl group in the m-Tolyl analog. This difference could alter receptor binding kinetics or metabolic pathways .

Pharmacological Implications

- Target Compound : The 4-acetylphenyl group may enhance binding to serotonin or dopamine receptors due to its hydrogen-bonding capacity, a feature absent in the m-Tolyl analog.

- The target compound’s thiazepanone core lacks these features but may excel in CNS applications .

Physicochemical Properties

- Solubility : The acetyl group in the target compound may reduce lipophilicity compared to the m-Tolyl analog, impacting absorption.

- Stability: Chlorinated dithiol-3-ones () are likely more reactive due to sulfur and chlorine atoms, whereas thiazepanones may exhibit better hydrolytic stability .

Biological Activity

3-(4-(4-Acetylphenyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one, identified by its CAS number 1396559-52-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 361.5 g/mol. The compound features a thiazepan ring structure, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₃S |

| Molecular Weight | 361.5 g/mol |

| CAS Number | 1396559-52-6 |

Anticholinesterase Activity

Recent studies have highlighted the anticholinesterase activity of piperazine derivatives, including compounds similar to this compound. These compounds have shown potential in inhibiting human acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's. Virtual screening and docking studies suggest these derivatives bind effectively at both the peripheral anionic site and the catalytic site of AChE, leading to significant inhibition of enzyme activity .

Antimicrobial Properties

Piperazine derivatives have also been noted for their antimicrobial properties. The structure of this compound suggests it may exhibit similar effects. Compounds within this class have been reported to show activity against various bacterial strains, making them potential candidates for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant properties of thiazepan derivatives have been documented in various studies. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The presence of the thiazepan ring in this compound may contribute to its ability to mitigate oxidative damage .

Study 1: AChE Inhibition

In a study examining the inhibitory effects on AChE, several piperazine derivatives were synthesized and tested. Among them, compounds similar to this compound demonstrated potent inhibition in vitro using Ellman's method. The results indicated a concentration-dependent response with significant activity observed at lower concentrations .

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial efficacy of thiazepan derivatives against clinical isolates of bacteria. Compounds structurally related to this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria. This suggests potential applications in treating infections caused by resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.